molecular formula C11H13ClO5S B8445736 4-Chloro-2-ethoxy-5-methanesulfonyl-benzoic acid methyl ester

4-Chloro-2-ethoxy-5-methanesulfonyl-benzoic acid methyl ester

Cat. No. B8445736
M. Wt: 292.74 g/mol
InChI Key: CQZMSZDWQLRXEY-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

A solution of 4-chloro-2-ethoxy-5-methanesulfonylbenzoic acid (2.5 g, 9.0 mmol) in tetrahydrofuran was cooled to 5° C. and treated with excess diazomethane in ether solution (prepared from N-methyl-N-nitroso-p-toluenesulfonamide, Aldrich) and stirred for 10 min. Solvent and excess diazomethane was removed by rotary evaporation. The resulting residue was dissolved in dichloromethane and filtered through a plug of silica gel and evaporated. The solids were triturated with ether/hexane to give 4-chloro-2-ethoxy-5-methanesulfonyl-benzoic acid methyl ester (2.1 g, colorless solids).
Name
4-chloro-2-ethoxy-5-methanesulfonylbenzoic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:15][CH2:16][CH3:17])[CH:3]=1.[N+](=[CH2:20])=[N-]>O1CCCC1.CCOCC>[CH3:20][O:7][C:6](=[O:8])[C:5]1[CH:9]=[C:10]([S:11]([CH3:14])(=[O:12])=[O:13])[C:2]([Cl:1])=[CH:3][C:4]=1[O:15][CH2:16][CH3:17]

Inputs

Step One
Name
4-chloro-2-ethoxy-5-methanesulfonylbenzoic acid
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1S(=O)(=O)C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent and excess diazomethane was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solids were triturated with ether/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)S(=O)(=O)C)Cl)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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